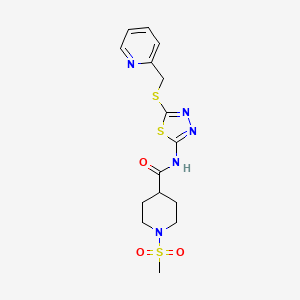

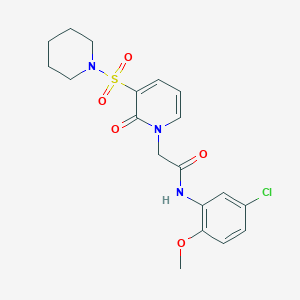

![molecular formula C18H19N3O2S B2492710 1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-27-5](/img/structure/B2492710.png)

1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves concise routes, utilizing different starting materials and reaction conditions to introduce various functional groups into the pyrido[2,3-d]pyrimidine core. A notable method reported involves the use of hydroxybenzoyl intermediates, showing the versatility in functionalizing the core structure through nucleophilic aromatic substitution and amide formation processes (Ashraf et al., 2019).

Molecular Structure Analysis

Structural elucidation of these compounds relies on spectral techniques, including NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction analysis. These methods confirm the molecular structure, showcasing the intricate design of substituents around the pyrido[2,3-d]pyrimidine skeleton. Computational methods like DFT have also been employed to understand the electronic structure, providing insights into the molecular orbitals and electrostatic potential (Ashraf et al., 2019).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine derivatives undergo various chemical reactions, indicating a broad spectrum of reactivity due to their heterocyclic nature. These reactions include one-step preparation methods involving primary amines and conditions fostering the formation of dihydropyrido derivatives, highlighting the compound's versatility (Noguchi et al., 1988). The synthesis pathways underscore the chemical richness of these compounds, enabling the introduction of diverse functional groups.

Physical Properties Analysis

The physical properties, including solubility and permeability coefficients, significantly vary among pyrido[2,3-d]pyrimidine derivatives. These variations reflect the impact of substituents on the molecule's behavior in biological and chemical environments. Studies have shown a broad range in solubility and permeability, indicating the potential for tailored physical characteristics through molecular modification (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrido[2,3-d]pyrimidine derivatives are influenced by their structural framework and substituents. These compounds exhibit a range of reactivities, from nucleophilic substitutions to electrophilic additions, depending on the functional groups present. The synthesis routes and reactions highlight the compound's chemical versatility, enabling the exploration of novel chemical spaces for potential applications (Ashraf et al., 2019).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into heterocyclic compounds like pyrido[2,3-d]pyrimidine derivatives involves developing efficient synthetic routes. For example, a study by Ashraf et al. (2019) explores the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, employing spectral techniques and computational methods for structural analysis. This work underscores the importance of heterocyclic compounds in synthetic chemistry and their potential applications in developing new materials and pharmaceuticals (Ashraf et al., 2019).

Antimicrobial and Enzyme Inhibition

Compounds structurally related to 1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been explored for their biological activities. For instance, Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones and investigated their urease inhibition properties. Such studies highlight the potential of these compounds in addressing enzyme-related disorders and developing antimicrobial agents (Rauf et al., 2010).

Optical and Electronic Properties

The investigation of the electronic and optical properties of heterocyclic compounds can lead to advances in materials science. For example, Shettigar et al. (2009) studied the third-order nonlinear optical properties of styryl dyes derived from thieno[2,3-d]pyrimidine, indicating the potential of these compounds in developing new optical materials with applications in photonics and electronics (Shettigar et al., 2009).

Novel Therapeutics Development

The structural motifs of pyrido[2,3-d]pyrimidine derivatives are of interest in the development of new therapeutic agents. Studies such as the one conducted by Sasaki et al. (2003) on thieno[2,3-d]pyrimidine-2,4-dione derivatives reveal the potential of these compounds in creating non-peptide antagonists for receptors, showcasing the importance of heterocyclic compounds in drug discovery and development (Sasaki et al., 2003).

Future Directions

The future directions for “1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its synthesis methods and potential biological activities. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors ofCDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2 . This suggests that the compound might interact with its target, inhibiting its function and leading to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can lead to cell cycle arrest, preventing the progression from g1 phase to s phase . This can result in the inhibition of cell proliferation, which is a desirable effect in the treatment of cancer .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have been found to inhibit the growth of MCF-7 and HCT-116 cell lines . They also induce apoptosis within cells .

properties

IUPAC Name |

1,3,6-trimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-11-7-5-6-8-13(11)10-24-15-12(2)9-19-16-14(15)17(22)21(4)18(23)20(16)3/h5-9H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLCUTXVRRMYHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

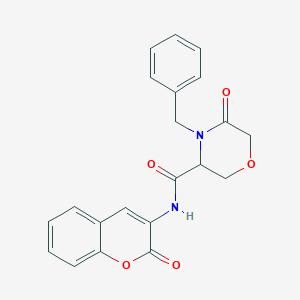

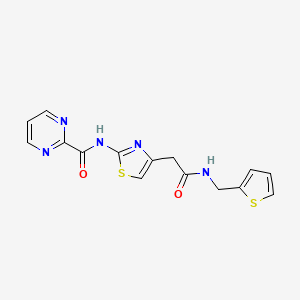

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)

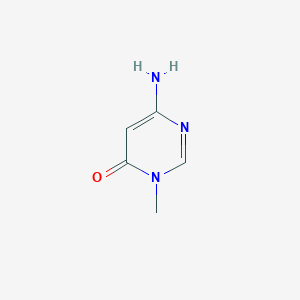

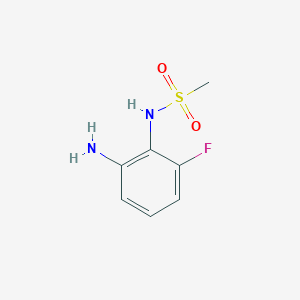

![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)

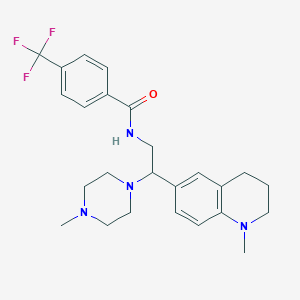

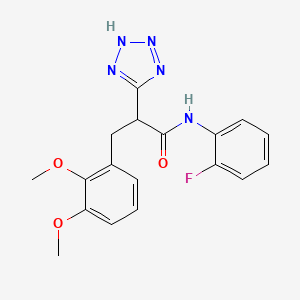

![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)

![2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile](/img/structure/B2492646.png)

![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)